molecular formula C11H17N B2975963 4-Methyl-benzenebutanamine CAS No. 154108-07-3

4-Methyl-benzenebutanamine

Cat. No. B2975963
CAS RN: 154108-07-3
M. Wt: 163.264
InChI Key: QFTRAKDGILOCCY-UHFFFAOYSA-N
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Description

4-Methyl-benzenebutanamine, also known by its IUPAC name 4-(4-methylphenyl)-1-butanamine, is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 .


Molecular Structure Analysis

The molecular structure of 4-Methyl-benzenebutanamine consists of a butanamine chain attached to a methylated benzene ring . The InChI code for this compound is 1S/C11H17N/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 .

properties

IUPAC Name

4-(4-methylphenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTRAKDGILOCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-benzenebutanamine

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